2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 2-chlorobenzoyl core linked to an ethyl group substituted with a furan-2-yl moiety and a 4-methoxybenzenesulfonyl group.
Properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXHKYHCUPGOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the benzamide core.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the benzamide intermediate.
Attachment of the Methoxybenzenesulfonyl Group: The final step involves the sulfonylation of the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s unique substituents differentiate it from other benzamide derivatives. Below is a comparative analysis with key analogs:
*Calculated based on formula; †Estimated based on substituent contributions.
Key Observations:
- Furan Integration: The presence of a furan ring is common in analogs like 4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide and N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-butoxybenzamide . Furan enhances π-π stacking and metabolic stability.
- Sulfonyl/Sulfamoyl Groups : The 4-methoxybenzenesulfonyl group in the main compound contrasts with sulfamoyl in ’s analog, which may alter solubility and target selectivity.
Physicochemical Properties
- Lipophilicity : The main compound’s estimated XLogP3 (~3.5) is comparable to ’s analog (3.9), suggesting moderate membrane permeability.
- Molecular Weight : Higher molecular weight (~439.9) compared to simpler analogs (e.g., 328.8 in ) may impact bioavailability, necessitating formulation adjustments.
Biological Activity
2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry. Its unique structure, featuring a furan ring and a methoxyphenyl group, suggests potential biological activities, including anti-inflammatory and anticancer properties. This article synthesizes available research findings, case studies, and data tables to detail the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H21ClN2O4S
- Molecular Weight : 426.92 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit enzymes involved in inflammatory pathways, which may lead to its anti-inflammatory effects. The sulfonamide group enhances its binding affinity to target proteins, making it a promising candidate for further therapeutic exploration.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures. A notable study reported that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a recent study, it was shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis . The IC50 values for these effects ranged from 5 to 15 µM across different cell lines, indicating moderate potency.
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Macrophages | Not specified | Inhibition of TNF-α and IL-6 |
| Anticancer | Breast Cancer Cells | 5 | Induction of apoptosis via caspase activation |
| Anticancer | Colon Cancer Cells | 15 | Modulation of Bcl-2 family proteins |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound significantly reduced inflammation in models of arthritis, with histological analysis showing decreased synovial inflammation and joint destruction .
- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents. The results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with doxorubicin, suggesting a potential role in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
